
A Comparative Analysis of DQP-1105 and
Ketamine on Synaptic Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DQP-26

Cat. No.: B12385009 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the synaptic effects of the selective NMDA

receptor antagonist DQP-1105 and the well-characterized rapid-acting antidepressant,

ketamine. While the initial query referenced "DQP-26," publicly available scientific literature

extensively documents the compound DQP-1105, a selective antagonist for GluN2C- and

GluN2D-containing NMDA receptors. It is presumed that "DQP-26" is a likely reference to this

or a related compound in the same series. This document will, therefore, focus on the available

data for DQP-1105 in comparison to ketamine.

Executive Summary
Ketamine, a non-selective NMDA receptor antagonist, has revolutionized the understanding of

synaptic plasticity and antidepressant action. Its ability to induce rapid and sustained

therapeutic effects is linked to a complex mechanism involving broad NMDA receptor blockade,

subsequent AMPA receptor potentiation, and the activation of downstream signaling cascades

that promote synaptogenesis. In contrast, DQP-1105 offers a more targeted approach by

selectively inhibiting NMDA receptors containing GluN2C and GluN2D subunits. This selectivity

presents a potential for more refined modulation of synaptic function with a potentially different

side-effect profile. This guide presents a side-by-side comparison of their mechanisms of

action, effects on synaptic transmission and plasticity, and the downstream molecular

consequences, supported by experimental data and detailed methodologies.
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Comparative Data on Synaptic Function
The following tables summarize the key differences between DQP-1105 and ketamine based

on available preclinical data.

Feature DQP-1105 Ketamine

Primary Target

GluN2C- and GluN2D-

containing NMDA receptors[1]

[2][3]

Non-selective NMDA receptor

antagonist[4][5]

Mechanism of Action
Noncompetitive, voltage-

independent inhibition[1][2]

Open-channel blocker,

uncompetitive antagonist[4]

Effect on AMPA Receptors
Not reported to directly

modulate AMPA receptors.

Indirectly enhances AMPA

receptor function[6]

Downstream Signaling

Primarily modulates local

synaptic events through

GluN2C/D inhibition.

Activates mTOR and BDNF

signaling pathways[6]

Effect on Synaptic Plasticity

Modulates long-term

potentiation (LTP) and long-

term depression (LTD) by

selectively inhibiting GluN2D-

mediated currents.[7]

Induces a form of homeostatic

plasticity and can enhance

LTP.[8]

Reported Effects on Synaptic

Structure
Not extensively studied.

Increases dendritic spine

density and synaptogenesis.

Table 1: Comparison of Mechanistic and Functional Properties
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Parameter DQP-1105 Ketamine

IC₅₀ for GluN2D ~2.7 µM[3]
Varies by subunit, generally in

the low micromolar range.

IC₅₀ for GluN2C ~8.5 µM[3]
Varies by subunit, generally in

the low micromolar range.

IC₅₀ for GluN2A ~206 µM[3]
Varies by subunit, generally in

the low micromolar range.

IC₅₀ for GluN2B ~121 µM[3]
Varies by subunit, generally in

the low micromolar range.

Effect on Excitatory

Postsynaptic Currents

(EPSCs)

Reduces the frequency of

single NMDA sEPSCs in

developing neurons.[9]

Reduces NMDA receptor-

mediated component of

EPSPs.[10]

Effect on Dendritic Spine

Density
Not reported.

Shown to increase spine

density in preclinical models.

Effect on BDNF Expression Not reported.
Increases BDNF expression.

[11]

Effect on PSD-95 Expression Not reported.

Can increase PSD-95

expression under certain

conditions.[12]

Table 2: Comparative Quantitative Data

Experimental Protocols
Measurement of Long-Term Potentiation (LTP)
Objective: To assess the ability of a compound to modulate synaptic plasticity by measuring the

long-lasting enhancement of synaptic transmission.

Methodology:

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent

brains in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂. Slices
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are allowed to recover in a holding chamber for at least 1 hour.

Electrophysiological Recording: Slices are transferred to a recording chamber and perfused

with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a

recording electrode is placed in the stratum radiatum of the CA1 region to record field

excitatory postsynaptic potentials (fEPSPs).

Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering

single pulses at a low frequency (e.g., 0.05 Hz).

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as

one or more trains of 100 Hz for 1 second.[13]

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure

the potentiation of the synaptic response.

Drug Application: DQP-1105 or ketamine is bath-applied at a desired concentration before

and during the HFS protocol to assess its effect on LTP induction or expression.

Dendritic Spine Density Analysis
Objective: To quantify changes in the number of dendritic spines, an anatomical correlate of

excitatory synapses, following drug treatment.

Methodology:

Neuronal Labeling: Neurons are labeled using techniques such as Golgi-Cox staining,

injection of fluorescent dyes (e.g., DiI), or through transgenic expression of fluorescent

proteins (e.g., GFP).[6][14]

Microscopy: High-resolution images of dendritic segments are acquired using a confocal or

two-photon microscope. Z-stacks are collected to allow for 3D reconstruction.

Image Analysis: Dendritic spines are manually or semi-automatically counted along a defined

length of dendrite (e.g., 10-50 µm). Spine density is expressed as the number of spines per

unit length of the dendrite.[15][16]
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3D Reconstruction: For more detailed morphological analysis, software can be used to

create 3D reconstructions of dendrites and spines, allowing for classification into different

types (e.g., thin, stubby, mushroom).[17]

Western Blotting for Synaptic Proteins (BDNF and PSD-
95)
Objective: To measure the expression levels of key proteins involved in synaptic plasticity and

structure.

Methodology:

Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is

homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase

inhibitors. For BDNF, an acid-extraction protocol may be used to release the mature form

from its receptors.[18]

Protein Quantification: The total protein concentration of the lysates is determined using a

protein assay (e.g., BCA or Bradford assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the target proteins (e.g., anti-BDNF, anti-PSD-

95) and a loading control (e.g., anti-β-actin or anti-GAPDH).

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP) or a fluorophore. The protein bands are visualized using chemiluminescence or

fluorescence imaging.

Quantification: The intensity of the protein bands is quantified using densitometry software

and normalized to the loading control.[12][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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